“2-(4-Bromophenoxy)acetamide” is a chemical compound with the empirical formula C8H8BrNO2 . It has a molecular weight of 230.06 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
The compound can be synthesized in good yield and characterized by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS . The structure of the compound is confirmed by X-ray diffraction (XRD) studies .
The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .
The title compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide ©, was synthesized in a good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) studies .
The empirical formula of “2-(4-Bromophenoxy)acetamide” is C8H8BrNO2 . It has a molecular weight of 230.06 .
2-(4-Bromophenoxy)acetamide is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential anti-cancer properties. This compound is part of a broader class of acetamides, which are characterized by the presence of an acetamide functional group. The synthesis and characterization of 2-(4-Bromophenoxy)acetamide have been explored in various studies, highlighting its structural features and biological activities.
2-(4-Bromophenoxy)acetamide is classified under organic compounds, specifically as an aromatic acetamide derivative. It is synthesized through chemical reactions involving bromophenol derivatives and acetamide. The compound has been documented in several scientific articles, including those published in Heliyon and other peer-reviewed journals .
The synthesis of 2-(4-Bromophenoxy)acetamide typically involves the reaction of 4-bromophenol with acetic anhydride or acetyl chloride in the presence of a base such as sodium acetate or pyridine. The general procedure can be outlined as follows:
The molecular structure of 2-(4-Bromophenoxy)acetamide can be described as follows:
The reactivity of 2-(4-Bromophenoxy)acetamide can be illustrated through its participation in various chemical reactions:
The mechanism of action for 2-(4-Bromophenoxy)acetamide, particularly in anti-cancer applications, involves several biochemical pathways:
The applications of 2-(4-Bromophenoxy)acetamide are primarily focused on its use in medicinal chemistry:
Solvent selection critically influences the reaction kinetics, purity profile, and overall yield in the synthesis of 2-(4-bromophenoxy)acetamide derivatives. The synthesis typically initiates with the nucleophilic attack of 4-bromophenolate anion on α-haloacetamide precursors, where polar aprotic solvents demonstrate superior efficacy over protic alternatives. Dimethylformamide (DMF) has emerged as the solvent of choice for this reaction pathway due to its optimal balance of solvation power and thermal stability, facilitating reactions at elevated temperatures (60-80°C) without significant decomposition [1] [2].
The reaction mechanism proceeds through a bimolecular nucleophilic substitution (SN₂) pathway, where the solvent's ability to stabilize the transition state directly correlates with conversion rates. Kinetic studies reveal that DMF accelerates the reaction approximately 3.2-fold compared to acetone and 5.7-fold relative to ethanol, primarily due to its high polarity (ε = 36.7) and effective solvation of the phenolate anion. This solvent-mediated enhancement is crucial for achieving near-quantitative conversion within 4-6 hours, minimizing the formation of undesirable byproducts such as di-alkylated ethers or hydrolysis products [1].
Table 1: Solvent Optimization Parameters for Phenoxyacetamide Coupling
Solvent System | Reaction Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
Dimethylformamide (DMF) | 70 | 4 | 92-95 | <3 |
Acetonitrile | 75 | 6 | 85-88 | 5-7 |
Acetone | 60 | 8 | 78-82 | 8-10 |
Ethanol | 78 | 10 | 70-75 | 12-15 |
Post-reaction workup strategies significantly influence final purity, with gradient precipitation proving particularly effective. By gradually introducing deionized water into the DMF reaction mixture (1:3 v/v ratio), target acetamide derivatives precipitate as crystalline solids while soluble impurities remain in the aqueous phase. This approach achieves ≥95% recovery of crystalline product with minimal residual solvents (<500 ppm), as confirmed by gas chromatography-mass spectrometry (GC-MS) analysis [2]. Structural confirmation is routinely achieved through complementary spectroscopic techniques, including ¹H NMR (characteristic methylene singlet at δ 4.60-4.65 ppm), ¹³C NMR (carbonyl resonance at δ 166.5-167.0 ppm), and LC-MS (m/z 230 [M+H]⁺) [1] [2].
The construction of the acetamide core preceding phenoxy substitution necessitates efficient amidation strategies, where 2-(4-bromophenoxy)acetyl chloride requires coupling with aromatic amines. Conventional acid chloride-amine coupling often suffers from competitive hydrolysis and oligomerization, particularly with electron-deficient anilines. The implementation of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent addresses these limitations through mechanistic innovation [1].
TBTU operates through in situ active ester formation, where the carboxylate anion (generated under mild basic conditions) attacks the uranium center to form a highly reactive benzotriazolyl ester. This intermediate exhibits exceptional reactivity toward nucleophilic amines while demonstrating remarkable hydrolytic stability. The reaction proceeds at ambient temperatures (20-25°C) without requiring inert atmosphere protection, significantly simplifying operational complexity compared to traditional carbodiimide-mediated couplings. Optimization studies established an ideal TBTU stoichiometry of 1.2 equivalents relative to the carboxylic acid precursor, balancing reaction efficiency with economic considerations and facilitating ≥95% amide bond formation within 90 minutes [1].
Table 2: TBTU-Mediated Amidation Optimization Parameters
Equivalents of TBTU | Base | Temperature (°C) | Reaction Time (min) | Conversion (%) |
---|---|---|---|---|
0.8 | DIPEA | 25 | 180 | 72 |
1.0 | DIPEA | 25 | 120 | 89 |
1.2 | DIPEA | 25 | 90 | 98 |
1.5 | DIPEA | 25 | 90 | 98 |
1.2 | TEA | 25 | 120 | 85 |
1.2 | NMM | 25 | 120 | 92 |
The benzotriazole byproduct formed during the reaction exhibits excellent water solubility, enabling its facile removal during aqueous workup. This contrasts sharply with the problematic removal of N,N'-dicyclohexylurea (DCU) generated in carbodiimide-mediated couplings. Nuclear magnetic resonance (NMR) studies confirmed the absence of racemization during amidation, a critical advantage when synthesizing enantiomerically pure intermediates. Furthermore, the TBTU-mediated process demonstrates exceptional functional group tolerance, accommodating nitro, cyano, and halogen substituents on the aromatic amine component without observable side reactions [1]. Post-coupling purification typically involves simple filtration and washing protocols, yielding products of sufficient purity (>98%) for subsequent phenoxy coupling without additional chromatography.
The final purification of 2-(4-bromophenoxy)acetamide derivatives represents a critical determinant of overall process efficiency, where solvent-mediated crystallization provides superior control over crystal morphology, polymorphic form, and chemical purity. Empirical screening identified ethanol-acetonitrile binary mixtures as exceptionally effective crystallization media, leveraging the differential solubility imparted by their complementary solvation properties. The optimization protocol involves dissolving the crude acetamide in heated anhydrous ethanol (78°C) followed by controlled addition of acetonitrile until cloud point initiation, typically at 1:0.8-1.2 ethanol:acetonitrile volumetric ratio [1].
This binary solvent system creates an exponential solubility gradient where the target compound exhibits high solubility in pure ethanol at elevated temperatures (>150 mg/mL at 78°C) but dramatically reduced solubility in acetonitrile-rich environments (<15 mg/mL at 25°C). Implementing a programmed cooling profile (1.5°C/minute) from saturation temperature to ambient conditions yields highly ordered monoclinic crystals with mean particle sizes of 100-200 μm. X-ray diffraction (XRD) analysis confirms the orthorhombic crystal structure (space group Pca2₁) obtained through this method, with lattice parameters stabilized by intermolecular N-H···O hydrogen bonds [1].
The ethanol-acetonitrile system achieves multifaceted purification by selectively excluding common impurities:
This crystallization approach consistently delivers products with ≥99.5% chromatographic purity and recovery yields of 85-90%, representing a 20-25% improvement over single-solvent recrystallization systems. The method's robustness has been verified at multigram scales (50-100g batches) without significant yield degradation, demonstrating its suitability for pilot-scale pharmaceutical synthesis [1] [2]. Crystals obtained through this protocol exhibit excellent flow characteristics and bulk density (>0.45 g/cm³), facilitating direct tablet compression when required for solid dosage formulations.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1